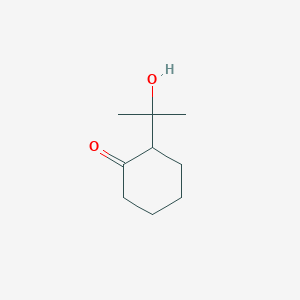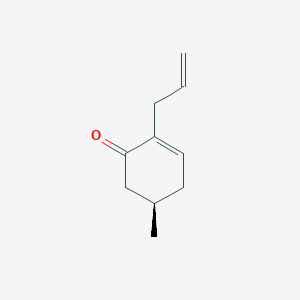
(R)-2-allyl-5-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-allyl-5-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes an allyl group and a methyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-allyl-5-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the allylation of 5-methylcyclohex-2-en-1-one using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-allyl-5-methylcyclohex-2-en-1-one may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize transition metal catalysts to facilitate the allylation reaction, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-allyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-allyl-5-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine
In medicine, derivatives of ®-2-allyl-5-methylcyclohex-2-en-1-one are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, making them candidates for pharmaceutical research.
Industry
Industrially, ®-2-allyl-5-methylcyclohex-2-en-1-one is used in the production of specialty chemicals and materials. Its applications range from the manufacture of fragrances to the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-allyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-allylcyclohexanone
- 5-methylcyclohex-2-en-1-one
- 2-allyl-5-methylcyclohexanone
Uniqueness
®-2-allyl-5-methylcyclohex-2-en-1-one is unique due to the presence of both an allyl group and a methyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(5R)-5-methyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,6,8H,1,4-5,7H2,2H3/t8-/m1/s1 |
Clave InChI |
LTUVMHNABMMFBR-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CC=C(C(=O)C1)CC=C |
SMILES canónico |
CC1CC=C(C(=O)C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
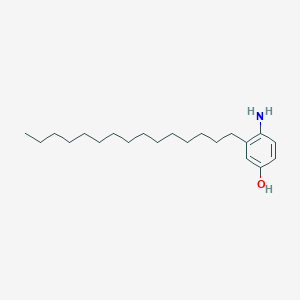
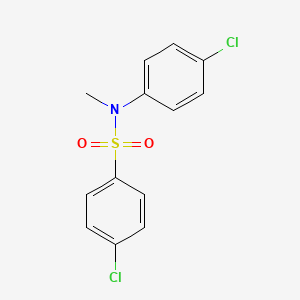
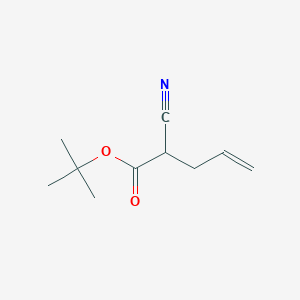
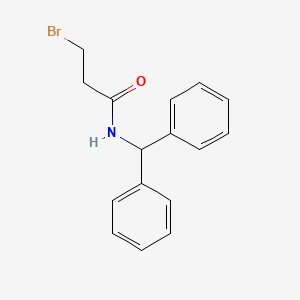
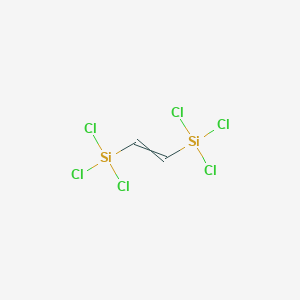
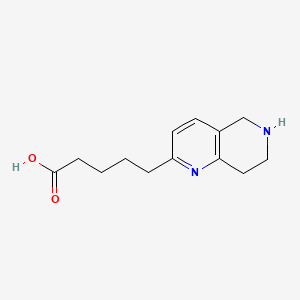
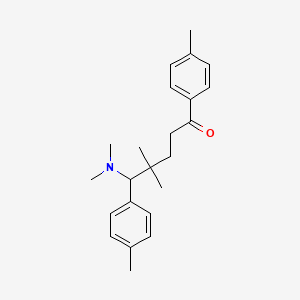
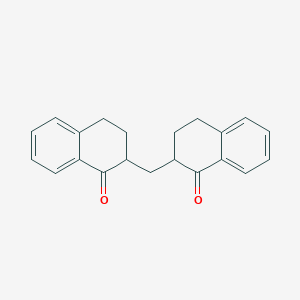
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
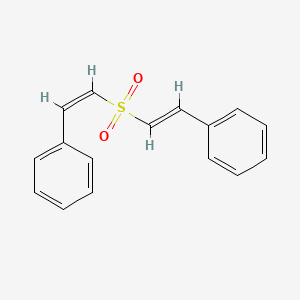
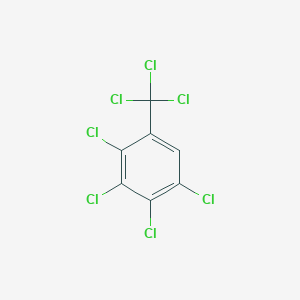
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
